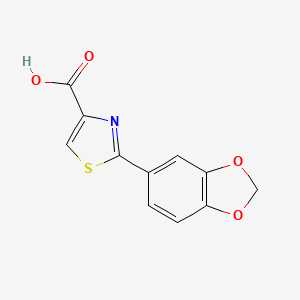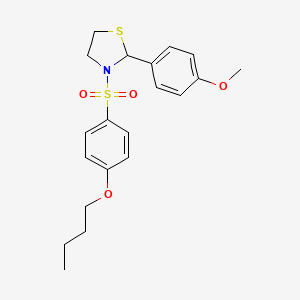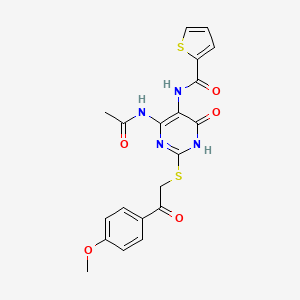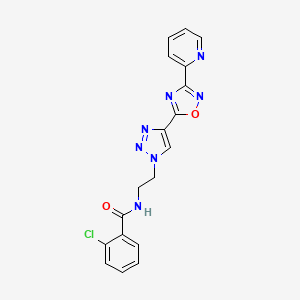
2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, and a carboxylic acid group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the carboxylic acid group contains a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (benzodioxole and thiazole) would contribute to the compound’s stability. The carboxylic acid group could form hydrogen bonds with other molecules, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzodioxole might undergo electrophilic aromatic substitution reactions, the thiazole might participate in reactions with electrophiles or nucleophiles, and the carboxylic acid could react with bases or be involved in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and rigidity .科学的研究の応用
Organic Synthesis and Derivatives
- Synthesis of 1,2,3-Triazole-4-carboxylic Acid Derivatives: Using a reaction with 2-azido-1,3-thiazoles, including derivatives of 1,3-benzodioxol-5-yl, to produce various triazole-4-carboxylic acid derivatives (Pokhodylo et al., 2018).
- Synthesis of 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid: This compound was synthesized from aromatic aldehydes, indicating its potential in forming structurally diverse compounds (Al Dulaimy et al., 2017).
Potential Biological Activities
- Antibacterial Properties: Derivatives of 1,3-thiazole-4-carboxylic acid exhibited significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Patel et al., 2015).
- Antifungal Agents: Certain 1,3-thiazole-4-carboxylic acid derivatives showed potential as antifungal agents, providing a basis for developing new treatments for fungal infections (Narayana et al., 2004).
- Antineoplastic Agents: Some derivatives demonstrated promising antineoplastic (anti-cancer) activities, suggesting their potential use in cancer therapy (Krishna et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWKVTWSJTRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2435805.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2435808.png)







![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435822.png)


![6-Cyclopropyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2435825.png)
![N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435826.png)
